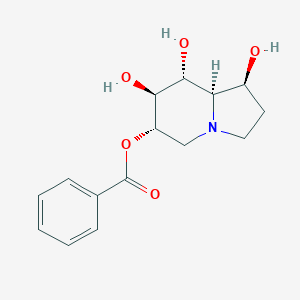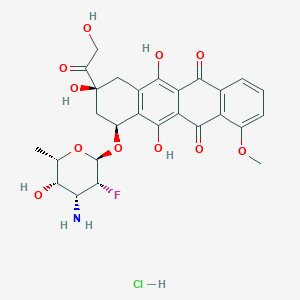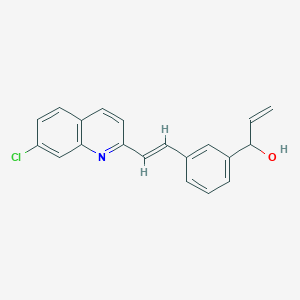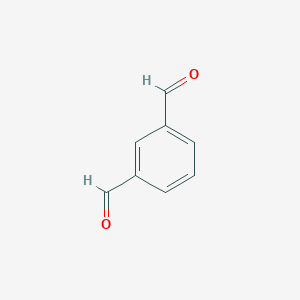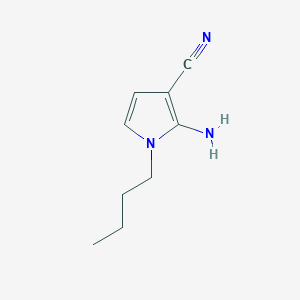
2-(2-Chlorophenyl)cyclopropanecarboxylic acid
概要
説明
Synthesis Analysis The synthesis of compounds related to 2-(2-Chlorophenyl)cyclopropanecarboxylic acid often involves multi-step synthetic routes that utilize cyclopropyl building blocks. For example, an efficient two-step synthesis to produce stable analogs of 2-oxocyclobutanecarboxylates from 2-chloro-2-cyclopropylideneacetates showcases the versatility and reactivity of these compounds in organic synthesis (Wessjohann et al., 1993). Similarly, methyl 2-chloro-2-cyclopropylidenacetate has been utilized in the facile construction of various spirocyclopropane anellated heterocycles, highlighting the reactivity of cyclopropylidenacetate under phase transfer catalysis conditions (Meijere et al., 1989).
Molecular Structure Analysis The molecular structure of cyclopropane derivatives has been extensively studied through NMR and X-ray diffraction analyses, revealing intricate details about their spatial arrangement and intramolecular interactions. For instance, the structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes via NMR and X-ray diffraction revealed the presence of intramolecular CH-π interaction and intermolecular halogen bonds (Nikonova et al., 2018).
Chemical Reactions and Properties Cyclopropane derivatives participate in various chemical reactions that underscore their utility in synthetic organic chemistry. For example, reactions involving methylenecyclopropanes with 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane, catalyzed by Lewis acid, have demonstrated the formation of useful cyclobutane derivatives, showcasing the unique reactivity of cyclopropane structures in organic synthesis (Yu et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-(2-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZNBPQNVOJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


